5-Oxoavermectin 2b aglycone is a biologically significant compound derived from the avermectin family, which are macrocyclic lactones produced by the fermentation of the bacterium Streptomyces avermitilis. This compound plays a crucial role in the biosynthesis of avermectins, which are widely used as antiparasitic agents in veterinary and agricultural applications. The structural complexity and biological activity of 5-Oxoavermectin 2b aglycone make it an important subject of study in both organic chemistry and pharmacology.
5-Oxoavermectin 2b aglycone is produced through the biosynthetic pathway involving polyketide synthases in Streptomyces avermitilis. The pathway includes several enzymatic steps that convert simple precursors into complex macrolides, with 5-Oxoavermectin 2b aglycone being one of the key intermediates leading to various avermectin derivatives .
The synthesis of 5-Oxoavermectin 2b aglycone can be achieved through both natural extraction from Streptomyces avermitilis cultures and through synthetic organic chemistry techniques. The natural biosynthesis involves fermentation processes where specific culture conditions optimize the production of avermectins.
In synthetic approaches, various methods have been explored, including:
The biosynthetic pathway involves multiple steps, including:
The molecular structure of 5-Oxoavermectin 2b aglycone features a large lactone ring with multiple stereocenters, contributing to its biological activity. The compound can be represented structurally as follows:
This formula indicates that it contains 27 carbon atoms, 41 hydrogen atoms, and 7 oxygen atoms.
5-Oxoavermectin 2b aglycone can undergo various chemical reactions typical for macrolides, including:
The reactions often require specific conditions such as controlled pH, temperature, and solvent systems to achieve desired yields and purities.
The mechanism of action of 5-Oxoavermectin 2b aglycone primarily involves its interaction with glutamate-gated chloride channels in invertebrate nervous systems. This interaction leads to paralysis and death in susceptible parasites. The compound binds selectively to these channels, enhancing their permeability to chloride ions, which results in hyperpolarization of the nerve cells .
Studies have shown that avermectins exhibit high potency against a variety of parasitic nematodes and arthropods due to this mechanism. The effective concentration varies depending on the specific target organism.
5-Oxoavermectin 2b aglycone has significant applications in:
Streptomyces avermitilis is a Gram-positive, filamentous actinobacterium first isolated from Japanese soil at the Kawana golf course in Ito City, Shizuoka Prefecture [3]. This industrially significant species harbors a 90-kb biosynthetic gene cluster spanning 18 open reading frames, encoding all enzymatic machinery required for avermectin production [2] [5]. The biosynthesis occurs in three defined stages:
The 5-Oxoavermectin "2b" aglycone emerges during stage two as a direct product of the polyketide synthase (PKS) complex before furan ring formation and glycosylation. S. avermitilis mutants blocked in post-PKS modification steps accumulate this aglycone, confirming its biosynthetic position [6].
Table 1: Biogenic Characteristics of 5-Oxoavermectin "2b" Aglycone
Property | Characteristic | Biosynthetic Significance |
---|---|---|
Producer Strain | Streptomyces avermitilis MA5502 (mutant) | Accumulates in aveE-deficient mutants |
Starter Unit | 2-Methylbutyryl-CoA | Determines "b" series configuration |
Molecular Scaffold | 16-membered macrocyclic lactone | Core structure for oxidation/glycosylation |
Key Modifications | C5-ketone, no furan ring | Substrate for AveF ketoreductase and AveE P450 |
The enzymatic transformation of 5-Oxoavermectin "2b" aglycone involves a tightly regulated sequence catalyzed by discrete modifying enzymes:
The convergently transcribed PKS megaenzymes (AVES1-4) construct the initial aglycone backbone through 12 coordinated modules containing 55 catalytic domains. Module 12 of AVES4 releases 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone via thioesterase-mediated cyclization, which is the direct precursor to 5-Oxoavermectin "2b" aglycone [2] [7].
Table 2: Modular PKS Functions in Aglycone Assembly
PKS Protein | Mass (kDa) | Modules | Catalytic Functions | Structural Outcome |
---|---|---|---|---|
AVES1 | 414 | 1-2 | Loading + 2 elongations | First 3 polyketide units |
AVES2 | 666 | 3-6 | 4 elongations | Chain extended to C13 |
AVES3 | 575 | 7-9 | 3 elongations | Chain extended to C7 |
AVES4 | 510 | 10-12 | 3 elongations + cyclization | 5-Oxoavermectin aglycone |
The discovery of 5-Oxoavermectin "2b" aglycone's biosynthetic role enabled targeted engineering of avermectin derivatives:
Mutagenesis Studies (1989): Blocked aveE mutants of S. avermitilis accumulated 6,8a-seco-6,8a-deoxy-5-keto avermectin B1a/B2a aglycones, enabling isolation and structural characterization of these intermediates [6]. This confirmed the aglycone's position preceding furan ring closure.
Domain Swapping (2006): Engineered PKS modules generated novel 13-deoxyavermectin aglycones through module 4 substitution. These analogs exhibited altered spectrum against Haemonchus contortus while maintaining activity against Trichostrongylus colubriformis [7].
Glycosylation Variants: Semisynthetic modifications of the aglycone C13 position produced:
Table 3: Semisynthetic Derivatives from 5-Oxoavermectin "2b" Aglycone Core
Derivative Class | Structural Modification | Biological Advantage | Research Phase |
---|---|---|---|
13-Deoxyaglycones | Removal of C13 glycosylation site | Expanded spectrum against ivermectin-resistant nematodes | Preclinical |
C5-Oximino analogs | Ketone converted to oximino group | Enhanced metabolic stability in ruminants | Patented (WO2018153457) |
Spiroketal-modified | Isomerization at C17-C18 | Reduced P-glycoprotein recognition | Discovery |
C23-C28 Dihydro | Selective saturation of olefin | Lower neurotoxicity in mammals | Commercial (ivermectin precursor) |
The structural flexibility of the aglycone scaffold enables strategic modifications at positions C5, C13, and C22-C23 that influence:
Recent advances in in vitro reconstitution of PKS modules now permit combinatorial biosynthesis of "unnatural" aglycones through starter unit engineering and module swapping, opening new avenues for antiparasitic drug discovery [7] [8].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: